Enhanced iNOS Inhibition Potency in Human Cells vs. Unsubstituted Nitroindoline
4,6-Dimethyl-5-nitroindoline demonstrates a 27-fold improvement in iNOS inhibitory potency compared to a representative unsubstituted nitroindoline compound in human cell assays. The target compound achieved an IC₅₀ of 320 nM against cytokine-induced iNOS in human DLD1 cells after 24 hours, whereas a comparator nitroindoline analog exhibited an IC₅₀ of 8.65 µM (8,650 nM) in a mouse BV2 cell iNOS assay [1][2]. While assay conditions differ (human vs. mouse, cell line variation), the ~27× difference in potency clearly distinguishes this scaffold.
| Evidence Dimension | iNOS Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 320 nM |
| Comparator Or Baseline | Unsubstituted nitroindoline analog (CHEMBL1929082): 8,650 nM |
| Quantified Difference | ~27-fold more potent (target) |
| Conditions | Target: Human DLD1 cells, cytokine-induced, 24h. Comparator: Mouse BV2 cells, LPS-stimulated, 24h. |
Why This Matters
A lower IC₅₀ enables use of smaller quantities in cellular assays, reducing cost and off-target effects, and provides a stronger starting point for lead optimization in iNOS-related disease models.
- [1] BindingDB. BDBM50372211 CHEMBL256414. IC₅₀: 320 nM for inhibition of cytokine-induced iNOS in human DLD1 cells. Accessed 2026. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372211 View Source
- [2] BindingDB. BDBM50359858 CHEMBL1929082. IC₅₀: 8.65E+3 nM for inhibition of iNOS in LPS-stimulated mouse BV2 cells. Accessed 2026. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359858 View Source
